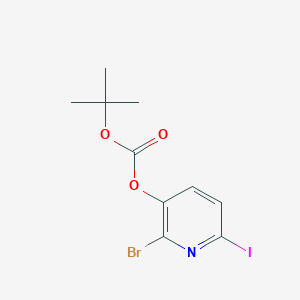

2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromo-6-iodopyridin-3-yl) tert-butyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrINO3/c1-10(2,3)16-9(14)15-6-4-5-7(12)13-8(6)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCCNGUKLGPNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=C(N=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670142 | |

| Record name | 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-26-4 | |

| Record name | Carbonic acid, 2-bromo-6-iodo-3-pyridinyl 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate: A Versatile Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate, a pivotal intermediate in modern medicinal chemistry. The strategic placement of orthogonal halogen handles (bromine and iodine) on a pyridine scaffold, combined with a protected hydroxyl group, renders this molecule a highly valuable building block for the construction of complex molecular architectures. We will delve into the rationale behind the synthetic strategy, provide a robust, step-by-step protocol for its preparation, and detail the analytical techniques required to confirm its structural integrity and purity. This guide is intended for researchers and professionals in drug development who require reliable methods for accessing complex heterocyclic intermediates.

Introduction: Strategic Value in Medicinal Chemistry

The pyridine ring is a privileged scaffold, present in a vast array of FDA-approved drugs. Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable feature in drug candidates. The functionalization of the pyridine core with multiple, selectively addressable reactive sites is a cornerstone of modern synthetic strategy.

This compound emerges as a particularly strategic building block due to three key features:

-

Orthogonal Halogen Reactivity: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This differential reactivity allows for a stepwise and controlled introduction of substituents at the 6- and 2-positions of the pyridine ring.

-

Protected Nucleophilic Handle: The hydroxyl group at the 3-position is protected as a tert-butyl carbonate (Boc) ether. This protecting group is stable under a wide range of reaction conditions, including those typically used for cross-coupling, yet can be readily cleaved under acidic conditions to reveal the phenol for further derivatization.

-

Modulation of Physicochemical Properties: The substituents at positions 2, 3, and 6 are critical for tuning the electronic properties and spatial arrangement of the molecule, which directly impacts its interaction with biological targets.

This guide provides the necessary technical details to empower chemists to synthesize and validate this intermediate with confidence.

Synthetic Protocol

The synthesis of the title compound is achieved through a straightforward and high-yielding protection reaction of the commercially available precursor, 2-Bromo-6-iodopyridin-3-ol.

Retrosynthetic Analysis & Strategy

The logical and most efficient approach is the direct acylation of the phenolic hydroxyl group of 2-Bromo-6-iodopyridin-3-ol with di-tert-butyl dicarbonate (Boc₂O). The choice of base and catalyst is critical for achieving high conversion and minimizing side reactions. A non-nucleophilic base is required to deprotonate the phenol without competing in the acylation, while a nucleophilic catalyst is employed to activate the Boc anhydride.

Caption: Retrosynthetic approach for the target molecule.

Detailed Experimental Workflow

This protocol describes the synthesis on a 5 mmol scale. Reagents should be scaled accordingly for different quantities.

Materials:

-

Di-tert-butyl dicarbonate (Boc₂O) (1.31 g, 6.0 mmol, 1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (61 mg, 0.5 mmol, 0.1 eq)

-

Triethylamine (Et₃N) (0.84 mL, 6.0 mmol, 1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (25 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Protocol:

-

Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-Bromo-6-iodopyridin-3-ol (1.50 g, 5.0 mmol).

-

Solvent and Base Addition: Dissolve the starting material in 25 mL of anhydrous DCM. Add triethylamine (0.84 mL, 6.0 mmol) to the solution with stirring.

-

Catalyst and Reagent Addition: Add 4-Dimethylaminopyridine (61 mg, 0.5 mmol) followed by di-tert-butyl dicarbonate (1.31 g, 6.0 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Aqueous Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

-

Trustworthiness Check: The NaHCO₃ wash is essential to remove any unreacted acidic starting material and acidic byproducts, ensuring a clean crude product for purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexane.

-

Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a white to off-white solid.

Caption: Step-by-step experimental workflow diagram.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on the molecular structure and established spectroscopic principles.

Summary of Physicochemical and Spectroscopic Data

| Property / Technique | Expected Result |

| Molecular Formula | C₁₀H₁₁BrINO₃ |

| Molecular Weight | 400.01 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0-8.2 (d, 1H), δ ~7.4-7.6 (d, 1H), δ 1.55 (s, 9H) ppm |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~151 (C=O), ~148-150 (Ar-C), ~144-146 (Ar-C), ~130-132 (Ar-C), ~120-122 (Ar-C), ~95-100 (C-I), ~84-86 (quaternary C), ~27-28 (CH₃) ppm |

| Mass Spec (ESI+) | m/z (calc.): 400.9045 [M+H]⁺. Isotopic pattern for Br/I present. |

| IR Spectroscopy (ATR) | ν ~2980 (C-H), ~1760 (C=O, carbonate), ~1550 (C=C, aromatic), ~1280, ~1150 (C-O) cm⁻¹ |

Detailed Spectroscopic Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic. The two aromatic protons on the pyridine ring will appear as doublets due to mutual coupling. The most prominent feature will be a sharp singlet integrating to nine protons around 1.55 ppm, characteristic of the magnetically equivalent protons of the tert-butyl group.[5][6]

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonate carbonyl, the five carbons of the pyridine ring (with the carbon bearing the iodine appearing significantly upfield), the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons.[7]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence of its incorporation.[8][9] The loss of a tert-butyl group (57 Da) or isobutylene (56 Da) are common fragmentation pathways.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. The most telling absorption will be the strong carbonyl (C=O) stretch of the carbonate group, typically found around 1760 cm⁻¹. Other important bands include the C-H stretching of the tert-butyl group near 2980 cm⁻¹ and the C-O stretching bands of the carbonate between 1150-1280 cm⁻¹.[10][11]

Applications in Fragment-Based Drug Discovery (FBDD)

This building block is exceptionally well-suited for fragment-based drug discovery and lead optimization campaigns.[12] Its utility can be demonstrated in a sequential cross-coupling strategy.

Caption: Sequential functionalization strategy using the title compound.

-

First Coupling (Iodine Position): The more labile C-I bond can be selectively targeted in a palladium-catalyzed reaction, such as a Suzuki or Stille coupling, to introduce a first diversity element (R1).

-

Second Coupling (Bromine Position): The remaining C-Br bond can then be subjected to a second, often more forcing, cross-coupling reaction to install a different fragment (R2).

-

Deprotection and Further Modification: Finally, the Boc group can be removed to reveal the phenol, which can be used as a handle for introducing another substituent, for example, via etherification or by acting as a hydrogen bond donor to the protein target.

This stepwise approach allows for the rapid generation of a library of analogues with diverse functionalities, enabling a thorough exploration of the structure-activity relationship (SAR) around the pyridine core.[13]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and reagents.

-

Reagents: 2-Bromo-6-iodopyridin-3-ol is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2] Handle in a well-ventilated fume hood. DMAP is highly toxic. Triethylamine is flammable and corrosive.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

This compound is a high-value, versatile chemical intermediate whose strategic design facilitates complex molecular synthesis. The synthetic protocol detailed herein is robust and scalable, and the characterization data provide a clear benchmark for quality control. By leveraging the orthogonal reactivity of its functional groups, researchers in drug discovery can significantly streamline the synthesis of novel, highly decorated pyridine-based compounds, accelerating the journey from hit identification to lead optimization.

References

- Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing).

- 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol. BLDpharm.

-

2-bromo-6-iodopyridin-3-ol (C5H3BrINO). PubChem. Available at: [Link]

-

2-Bromo-6-iodopyridin-3-ol. PubChem. Available at: [Link]

- This compound. Matrix Scientific.

- Preparation method of (S)-N-BOC-3-hydroxypiperidine. Patsnap.

- (S)-1-Boc-3-hydroxypiperidine synthesis method. Google Patents.

- Preparation method of (S) -N-BOC-3-hydroxy piperidine. Google Patents.

- Supporting Information for a related synthesis. Source Not Specified.

- This compound. Hunan Hwasun Pharmaceutical Co., Ltd..

-

Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. National Institutes of Health (NIH). Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. Available at: [Link]

- Infrared spectrum of 2-bromo-2-methylpropane. Doc Brown's Chemistry.

- Infrared Spectroscopy Index. Doc Brown's Chemistry.

- Characterization Data of tert-butyl carbamates. Supporting Information.

-

tert-Butyl 4-(6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido(2,3-d)pyrimidin-2-ylamino)-pyridin-3-yl)-piperazine-1-carboxylate. PubChem. Available at: [Link]

-

FT-IR spectrum of tert-butyl 3a-chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate. ResearchGate. Available at: [Link]

- tert-Butyl 2-(4'-bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate. ChemScene.

-

¹H NMR (a) and ¹³C NMR (b) and analysis of 2,6-Di-tert-butyl, 1,4-benzoquinone. ResearchGate. Available at: [Link]

- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate. BLDpharm.

- Mass spectrum of 2-bromo-2-methylpropane. Doc Brown's Chemistry.

-

2-Bromoacetamide. NIST WebBook. Available at: [Link]

-

Mass spectrometry of tert-butylnaphthalenes. ResearchGate. Available at: [Link]

-

IR spectra before and after adsorption of 2,6 Di-tert-butylpyridine. ResearchGate. Available at: [Link]

- 13C NMR spectrum of 2-iodo-2-methylpropane. Doc Brown's Chemistry.

- Infrared spectrum of 2-iodo-2-methylpropane. Doc Brown's Chemistry.

-

2-Bromo-4-(tert-butyl)-6-nitroaniline. PubChem. Available at: [Link]

- 2,4,6-TRI-TERT-BUTYLANILINE(961-38-6) 1H NMR spectrum. ChemicalBook.

-

tert-butyl N-(6-bromo-3-hydroxypyridin-2-yl)carbamate. PubChem. Available at: [Link]

Sources

- 1. PubChemLite - 129611-32-1 (C5H3BrINO) [pubchemlite.lcsb.uni.lu]

- 2. 2-Bromo-6-iodopyridin-3-ol | C5H3BrINO | CID 10979479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,4,6-TRI-TERT-BUTYLANILINE(961-38-6) 1H NMR spectrum [chemicalbook.com]

- 7. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tert-Butyl 4-(6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido(2,3-d)pyrimidin-2-ylamino)-pyridin-3-yl)-piperazine-1-carboxylate | C27H34BrN7O3 | CID 11157536 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate

Introduction

2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and advanced organic synthesis. Its structure is characterized by a pyridine core bearing two distinct halogen atoms—bromine and iodine—at the C2 and C6 positions, respectively. This differential halogenation is the cornerstone of its synthetic utility, enabling chemoselective functionalization through modern cross-coupling methodologies.

Furthermore, the presence of a tert-butyl carbonate (Boc) protecting group at the C3-hydroxyl position offers a stable yet readily cleavable moiety, allowing for the unmasking of the phenol when required. This combination of a stable protecting group and orthogonally reactive handles makes this molecule a premier building block for the construction of complex, multi-substituted pyridine scaffolds, which are prevalent in a wide array of biologically active compounds and functional materials.

This guide provides a comprehensive overview of its physicochemical properties, protocols for its characterization and synthesis, an exploration of its chemical reactivity, and essential safety information for its handling and storage.

Physicochemical and Structural Properties

The utility of any chemical building block is fundamentally governed by its physical and chemical properties. These attributes dictate storage conditions, solvent choice, and reactivity.

| Property | Value | Source(s) |

| CAS Number | 1087659-26-4 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrINO₃ | [1][3][4] |

| Molecular Weight | 400.01 g/mol | [3][4][5] |

| Purity | Typically ≥95% | [4] |

| Appearance | White to brown crystalline powder (inferred from related compounds) | |

| Storage Conditions | 2-8 °C, under inert atmosphere | [4] |

The key to this molecule's utility lies in the electronic and steric environment of the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the two halogen substituents renders the aromatic ring electron-deficient. The significant difference in the bond dissociation energies of the C-I versus the C-Br bond is the primary driver for its chemoselective reactivity in metal-catalyzed reactions.

Spectroscopic Characterization: A Self-Validating System

Verifying the identity and purity of this compound is critical before its use in any synthetic sequence. The following protocols outline the standard methodologies for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the molecular structure.

Expected Spectral Features:

-

¹H NMR: Two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, likely appearing as doublets due to mutual coupling. A sharp, high-intensity singlet around 1.5 ppm, integrating to 9 protons, is characteristic of the tert-butyl group.

-

¹³C NMR: Signals corresponding to the five carbons of the pyridine ring, with the carbon atoms attached to the halogens (C2 and C6) and oxygen (C3) being significantly shifted. A signal for the carbonyl carbon of the carbonate will appear around 150-155 ppm. The quaternary and methyl carbons of the tert-butyl group will also be present.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H spectrum. Following this, acquire the ¹³C spectrum. For enhanced sensitivity, a greater number of scans will be necessary for the ¹³C acquisition.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic Absorption Bands:

-

~1760 cm⁻¹: A strong C=O stretch characteristic of the carbonate functional group.

-

~1250-1280 cm⁻¹ and ~1150 cm⁻¹: Strong C-O stretching bands associated with the carbonate.

-

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations from the pyridine ring.

-

Below 1000 cm⁻¹: Absorptions corresponding to C-Br and C-I stretches.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Ensure the ATR crystal is clean and perform a background scan to capture the ambient spectrum (air, CO₂).

-

Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure with the built-in anvil to ensure intimate contact between the sample and the crystal surface.

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically subtract the background.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition, particularly the presence of bromine.

Expected Features:

-

Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular ion. Due to the presence of bromine, there will be two major peaks of nearly equal intensity, separated by 2 m/z units, representing the isotopes ⁷⁹Br and ⁸¹Br.

-

High-Resolution MS (HRMS): An exact mass measurement that can confirm the elemental formula (C₁₀H₁₁BrINO₃) to within a few parts per million (ppm).

Experimental Protocol: HRMS (ESI-QTOF)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The time-of-flight (TOF) analyzer will provide high-resolution mass data.

-

Analysis: Analyze the resulting spectrum to identify the molecular ion peak cluster and compare its exact mass to the theoretically calculated mass for [M+H]⁺ or [M+Na]⁺.

Synthesis and Purification

This compound is typically prepared via the protection of a commercially available precursor, 2-bromo-6-iodopyridin-3-ol[6]. The reaction involves the formation of a carbonate ester using di-tert-butyl dicarbonate ((Boc)₂O).

Synthetic Workflow

Caption: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-bromo-6-iodopyridin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM dropwise to the stirred mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

-

Column Preparation: Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a solid.

Chemical Reactivity and Synthetic Applications

The primary value of this reagent lies in its capacity for sequential, site-selective cross-coupling reactions.

Chemoselective Cross-Coupling

The C-I bond is significantly more reactive than the C-Br bond towards the oxidative addition step in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for the selective functionalization at the C6 position while leaving the C2 bromine atom untouched for a subsequent, different coupling reaction[7]. This enables a divergent approach to a variety of 2,3,6-trisubstituted pyridine derivatives from a single, common intermediate.

Caption: Sequential functionalization enabled by differential halogen reactivity.

Protocol for Selective Sonogashira Coupling at the C6-Iodo Position

This protocol describes a typical procedure for introducing an alkyne substituent at the more reactive C6 position.

-

Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), copper(I) iodide (0.1 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq). Purge the flask with nitrogen or argon.

-

Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by a suitable base such as triethylamine (3.0 eq). Finally, add the terminal alkyne (1.1 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate.

-

Purification: Purify the residue by silica gel column chromatography to isolate the 6-alkynyl-2-bromopyridin-3-yl tert-butyl carbonate product.

Deprotection of the Carbonate Group

The Boc group can be efficiently removed under acidic conditions to reveal the free hydroxyl group.

-

Reaction: Dissolve the Boc-protected pyridine in a solvent such as DCM.

-

Acid Addition: Add an excess of trifluoroacetic acid (TFA, e.g., 20-50% v/v) and stir the mixture at room temperature.

-

Completion: The reaction is typically complete within 1-2 hours.

-

Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting pyridinol can be used as is or purified further if necessary.

Safety and Handling

As a halogenated organic compound, this compound requires careful handling.

-

Hazards: The compound is classified as an irritant[1]. Related compounds are harmful if swallowed, inhaled, or in contact with skin, and cause serious eye irritation[6][8].

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile)[1][8].

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling[8].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[4][8]. For long-term stability, storage at 2-8 °C under an inert gas atmosphere is recommended[4][8].

Conclusion

This compound is a strategically designed synthetic intermediate that offers a powerful platform for the efficient construction of complex substituted pyridines. The interplay between its differential halogen reactivity and the stable Boc protecting group provides chemists with a reliable and versatile tool for drug discovery and materials science. A thorough understanding of its physicochemical properties and reactivity, as detailed in this guide, is essential for its successful application in the laboratory.

References

-

Supporting Information. (n.d.). [No Title available]. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-iodopyridin-3-ol. Retrieved from [Link]

-

Supporting Information. (n.d.). [No Title available]. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: tert-Butyl bromoacetate. Retrieved from [Link]

-

Turunen, B. J., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 23(2), 648-654. Retrieved from [Link]

-

Pohl, R., et al. (2012). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 10(38), 7768-7778. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]

Sources

- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. This compound,1087659-26-4-Amadis Chemical [amadischem.com]

- 3. scbt.com [scbt.com]

- 4. This compound;CAS No.:1087659-26-4 [chemshuttle.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2-Bromo-6-iodopyridin-3-ol | C5H3BrINO | CID 10979479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. tcichemicals.com [tcichemicals.com]

Navigating the Spectral Landscape: An In-depth Technical Guide to the ¹H and ¹³C NMR of 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate

For Immediate Release

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.

Introduction

Molecular Structure and Key NMR-Active Nuclei

The structure of this compound contains several key features that will influence its NMR spectra:

-

A Trisubstituted Pyridine Ring: The pyridine ring is substituted with a bromine atom at the 2-position, an iodine atom at the 6-position, and a tert-butyl carbonate group at the 3-position. The electronic effects of these substituents will significantly impact the chemical shifts of the remaining two pyridine protons and all six pyridine carbons.

-

Two Aromatic Protons: The protons at the 4- and 5-positions of the pyridine ring will give rise to distinct signals in the ¹H NMR spectrum. Their chemical shifts and coupling constants will provide crucial information about their chemical environment.

-

A tert-Butyl Group: The nine equivalent protons of the tert-butyl group will produce a characteristic singlet in the ¹H NMR spectrum. The chemical shift of this signal is indicative of the carbonate linkage.

-

Multiple Carbon Environments: The ¹³C NMR spectrum will display signals for the six carbons of the pyridine ring and the carbons of the tert-butyl carbonate group (the quaternary carbonyl carbon, the quaternary tert-butyl carbon, and the three equivalent methyl carbons).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as CDCl₃ is expected to exhibit the following key signals. The prediction is based on the analysis of substituent effects on the pyridine ring and known chemical shift ranges for tert-butyl groups.[1][2]

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.8 - 8.2 | Doublet | ~8.0 | 1H |

| H-5 | 7.3 - 7.7 | Doublet | ~8.0 | 1H |

| -C(CH₃)₃ | 1.5 - 1.7 | Singlet | - | 9H |

Rationale for Predictions:

-

Aromatic Protons (H-4 and H-5): The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum. The electron-withdrawing nature of the halogen substituents (bromine and iodine) and the carbonate group will deshield these protons, causing them to resonate at a relatively downfield position.[3][4] The two protons, being adjacent, will exhibit coupling to each other, resulting in a pair of doublets. The expected coupling constant for ortho-coupling in a pyridine ring is typically around 8.0 Hz.

-

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a single, sharp singlet. Their chemical shift is anticipated in the upfield region, characteristic of alkyl protons, but slightly downfield due to the proximity of the electron-withdrawing carbonate group.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound is expected to show the following signals. These predictions are based on additivity rules for substituted pyridines and known chemical shifts for the tert-butyl carbonate moiety.[1][5]

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 150 - 155 |

| C-3 | 148 - 152 |

| C-2 | 140 - 145 |

| C-6 | 90 - 95 |

| C-4 | 135 - 140 |

| C-5 | 125 - 130 |

| -C (CH₃)₃ (quaternary) | 83 - 87 |

| -C(CH₃ )₃ (methyl) | 27 - 29 |

Rationale for Predictions:

-

Pyridine Carbons:

-

C-2 and C-6: The carbons directly bonded to the electronegative bromine and iodine atoms will be significantly influenced. The carbon bearing the bromine (C-2) is expected to be downfield. The carbon attached to the iodine (C-6) will experience a pronounced upfield shift due to the "heavy atom effect" of iodine.

-

C-3: This carbon is attached to the oxygen of the carbonate group and is expected to be significantly deshielded, appearing at a downfield chemical shift.

-

C-4 and C-5: These carbons will have chemical shifts influenced by all three substituents, with their precise positions determined by a combination of inductive and resonance effects.

-

-

tert-Butyl Carbonate Carbons:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carbonate group will resonate at a characteristic downfield position, typically in the 150-155 ppm range.

-

Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected to appear in the 83-87 ppm region.

-

Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons will give rise to a single signal in the typical aliphatic region of 27-29 ppm.

-

Experimental Protocols

For researchers seeking to acquire experimental NMR data for this compound, the following general protocol is recommended:

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. ¹H NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

-

Referencing: The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

3. ¹³C NMR Data Acquisition:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.

-

Spectral Width: A wider spectral width, typically 0-220 ppm, is required.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, especially for quaternary carbons.

Visualization of Methodological Workflow

The following diagram illustrates the general workflow for the characterization of this compound using NMR spectroscopy.

Caption: Workflow for the synthesis and NMR analysis of this compound.

Conclusion

This technical guide provides a comprehensive theoretical framework for the ¹H and ¹³C NMR spectral data of this compound. The predicted chemical shifts and coupling patterns, grounded in established NMR principles and data from related structures, offer a valuable resource for the identification and characterization of this important synthetic intermediate. The outlined experimental protocols provide a clear path for researchers to obtain high-quality empirical data. A thorough understanding of the NMR characteristics of this molecule is paramount for its effective utilization in the development of novel chemical entities.

References

-

Ghellyn Gajeles, Se Mi Kim, Jong-Cheol Yoo, Kyung-Koo Lee, Sang Hee Lee. N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry, 2020. [Link]

-

Diana C Pinto, Clementina M M Santos, Artur M S Silva. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate, 2020. [Link]

-

Steffen Thomas, I. Brühl, E. Kleinpeter. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar, 1997. [Link]

-

F. Coletta, A. Gambaro, G. Rigatti. Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 1976. [Link]

-

University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]

-

Alan R. Katritzky, Zofia Dega‐Szafran. Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 1989. [Link]

Sources

Deconstructing Complexity: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate

Abstract

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate, a compound of interest in synthetic chemistry and drug development. In the absence of publicly available spectral data for this specific molecule, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent functional groups—a dihalogenated pyridine core and a tert-butyl carbonate protecting group—we can forecast the primary fragmentation pathways under typical mass spectrometry conditions. This guide will explore the characteristic cleavages, rearrangements, and resulting fragment ions, offering a robust methodology for the structural elucidation of this and structurally related compounds.

Introduction: The Structural Landscape

This compound is a multifunctional organic molecule. Its structure is characterized by a pyridine ring substituted with two different halogen atoms, bromine and iodine, and a tert-butyl carbonate (Boc) protecting group attached via an oxygen atom. Understanding the fragmentation behavior of this molecule is crucial for its identification and characterization in complex reaction mixtures, metabolite studies, and quality control processes. The inherent lability of the C-I, C-Br, and the Boc group's bonds suggests a rich and informative fragmentation pattern upon ionization.

The principal fragmentation drivers are expected to be:

-

Cleavage of the tert-butyl carbonate group: This is often a dominant fragmentation pathway for Boc-protected compounds.[1][2]

-

Loss of halogen atoms: The carbon-halogen bonds, particularly the weaker carbon-iodine bond, are susceptible to cleavage.[3][4]

-

Pyridine ring fragmentation: Cleavage of the heterocyclic ring can provide further structural information.[3][5]

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to proceed through several key pathways upon ionization, typically via electrospray ionization (ESI) or electron ionization (EI).

Fragmentation of the Tert-butyl Carbonate Group

The tert-butyloxycarbonyl (Boc) group is notoriously labile under mass spectrometric conditions.[1][2] The initial fragmentation is expected to involve the cleavage of this group, leading to a cascade of characteristic ions.

A primary fragmentation event is the formation of the highly stable tert-butyl cation at m/z 57 .[1] This occurs through the cleavage of the C-O bond connecting the tert-butyl group to the carbonate moiety.

Subsequently, the tert-butyl cation can undergo elimination of isobutene (C4H8), a neutral loss of 56 Da, although the resulting fragment at m/z 1 would not be detected. More significantly, the remaining portion of the molecule can undergo further fragmentation.

Another key fragmentation of the Boc group involves the loss of carbon dioxide (CO2, 44 Da) and isobutene (C4H8, 56 Da), resulting from the breakdown of the carbonate and tert-butyl groups, respectively. This would lead to the formation of the deprotected 2-bromo-6-iodopyridin-3-ol.

The mechanism for the acid-catalyzed deprotection of a Boc group involves protonation of the carbonyl oxygen, which triggers fragmentation into a stabilized tertiary cation.[2][6] This cation then deprotonates to form isobutene.[2] The remaining carbamate can then decarboxylate to release CO2 and the free amine or, in this case, the hydroxyl group.[2]

Experimental Workflow: Acquiring the Mass Spectrum

Caption: A typical workflow for acquiring and analyzing the mass spectrum.

Halogen Loss from the Pyridine Ring

The pyridine ring is substituted with both bromine and iodine. The carbon-iodine bond is weaker than the carbon-bromine bond, making the loss of an iodine radical or atom a more favorable fragmentation pathway.

-

Loss of Iodine: A significant fragment would be expected from the loss of an iodine radical (I•, 127 Da) from the molecular ion, leading to a fragment ion.

-

Loss of Bromine: The loss of a bromine radical (Br•, 79/81 Da) is also a probable fragmentation event, although likely less favorable than iodine loss.[3] The presence of bromine will be readily identifiable by its characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (79Br and 81Br).[3]

Pyridine Ring Fission

Following the initial loss of the Boc group and/or halogens, the remaining halogenated pyridine ring can undergo further fragmentation. This can involve the loss of small neutral molecules like HCN (27 Da) or C2H2 (26 Da), which is characteristic of the fragmentation of pyridine and its derivatives.[3][5]

Predicted Mass Spectrum: A Tabular Summary

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation origin. The molecular weight of this compound is 400.01 g/mol .

| Predicted m/z | Proposed Fragment Ion | Origin of Fragmentation | Notes |

| 401.9/403.9 | [C10H12BrINO3 + H]+ | Protonated Molecular Ion | Isotopic pattern due to 79Br/81Br will be observed. |

| 345.9/347.9 | [C6H4BrINO2]+ | Loss of isobutene (C4H8) | - |

| 301.9/303.9 | [C5H3BrINO]+ | Loss of isobutene and CO2 | Deprotected molecule. |

| 274.9/276.9 | [C5H3INO]+ | Loss of Br radical from the deprotected molecule | - |

| 222.0/224.0 | [C5H3BrO]+ | Loss of I radical from the deprotected molecule | - |

| 174.0 | [C5H3NO]+ | Loss of both Br and I radicals from the deprotected molecule | - |

| 57.1 | [C4H9]+ | tert-butyl cation | Highly stable and often a base peak.[1] |

Mechanistic Insights: Visualizing Fragmentation

The following diagrams illustrate the predicted primary fragmentation pathways.

Fragmentation Pathway A: Boc Group Cleavage

Caption: Primary fragmentation pathways involving the tert-butyl carbonate group.

Fragmentation Pathway B: Halogen Loss

Caption: Fragmentation pathways initiated by the loss of halogen radicals.

Experimental Protocol: Best Practices

For the successful acquisition of a high-quality mass spectrum of this compound, the following experimental conditions are recommended:

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended to achieve accurate mass measurements and resolve isotopic patterns.

Ionization Source:

-

Electrospray Ionization (ESI): This is the preferred method for this type of molecule, as it is a soft ionization technique that is likely to preserve the molecular ion. Operate in positive ion mode to observe the [M+H]+ ion.

-

Atmospheric Pressure Chemical Ionization (APCI): This can be an alternative if ESI proves inefficient.

Sample Preparation:

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

The mobile phase should ideally consist of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

Mass Spectrometry Parameters:

-

Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to observe the molecular ion and major fragments.

-

Tandem Mass Spectrometry (MS/MS): Isolate the protonated molecular ion ([M+H]+ at m/z 401.9/403.9) and subject it to collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a detailed fragmentation spectrum.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be a rich process dominated by the characteristic cleavages of the tert-butyl carbonate protecting group and the sequential or competitive loss of the iodine and bromine substituents. The formation of a stable tert-butyl cation at m/z 57 is a highly probable and diagnostically significant event. The characteristic isotopic signature of bromine will serve as a crucial confirmation of its presence in fragment ions. By understanding these predicted pathways, researchers can confidently identify and characterize this molecule and its analogs in various experimental settings, facilitating advancements in drug discovery and chemical synthesis.

References

- Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine and its Deuterated Analog - Benchchem.

- Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs.

- Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection.

-

Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed. Available at: [Link]

-

Mass spectral fragmentations of alkylpyridine N‐oxides - ResearchGate. Available at: [Link]

-

Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides - Canadian Science Publishing. Available at: [Link]

-

The mass spectrum of tert-butylamine follows shows an intense bas... - Pearson. Available at: [Link]

-

LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... - ResearchGate. Available at: [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

-

An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

-

(PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene - ResearchGate. Available at: [Link]

-

A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - NIH. Available at: [Link]

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - RSC Publishing. Available at: [Link]

-

A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion - CONICET. Available at: [Link]

-

Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed. Available at: [Link]

-

Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchGate. Available at: [Link]

-

Gas chromatography–mass spectrometry - Wikipedia. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Gas chromatography – mass spectrometry - The Summons Lab - MIT. Available at: [Link]

-

Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC - NIH. Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available at: [Link]

-

Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]

-

The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B - RSC Publishing. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds | Analytical Chemistry. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

16.10: Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. Available at: [Link]

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. Available at: [Link]

-

Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

-

Interpretation of mass spectra. Available at: [Link]

-

mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

-

Amine Boc protection-Mechanism and Reaction Setup - YouTube. Available at: [Link]

-

mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

Stability and storage conditions for 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-6-iodopyridin-3-yl tert-butyl carbonate

Executive Summary

This compound is a highly functionalized heterocyclic intermediate, pivotal in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors. Its utility is derived from the orthogonal reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds, alongside the acid-labile tert-butyl carbonate (Boc) protecting group on the 3-hydroxyl moiety. However, these same features present inherent stability challenges. This guide provides a comprehensive analysis of the compound's chemical liabilities, outlines predicted degradation pathways, and establishes field-proven protocols for optimal storage, handling, and experimental stability assessment. The primary vulnerabilities of this molecule are the pronounced sensitivity of the tert-butyl carbonate group to acidic conditions and the potential for photolytic cleavage of the carbon-iodine bond. Adherence to the storage and testing protocols detailed herein is critical for maintaining material purity, ensuring reproducibility in synthetic applications, and preventing lot-to-lot variability.

Molecular Structure and Analysis of Intrinsic Chemical Liabilities

The stability profile of this compound is best understood by dissecting its constituent functional groups. Each component contributes uniquely to the molecule's overall reactivity and potential for degradation.

-

The Dihalogenated Pyridine Core: The pyridine ring itself is an electron-deficient aromatic system, which imparts significant general stability. However, the presence of two electron-withdrawing halogen atoms modifies its reactivity. While resistant to many electrophilic reactions, the ring can be susceptible to high-temperature thermal decomposition or aggressive oxidation, though these are not typically concerns under standard storage conditions.[1][2]

-

The Carbon-Iodine (C-I) Bond: The C-I bond is the most labile feature of the dihalogenated system. With a bond dissociation energy significantly lower than that of a C-Br or C-H bond, it represents a primary site for degradation, particularly through photolysis. Exposure to light, especially in the UV spectrum, can induce homolytic cleavage, leading to the formation of radical species and subsequent de-iodination. This is a common degradation pathway for iodo-aromatic compounds.[3]

-

The Carbon-Bromine (C-Br) Bond: The C-Br bond is considerably more stable than the C-I bond. This differential reactivity is the cornerstone of its synthetic utility, allowing for selective cross-coupling reactions at the C-I position while the C-Br position remains intact.[3][4] Under typical storage conditions, the C-Br bond is not expected to be a primary point of degradation, but it can be cleaved under forcing reductive conditions.

-

The tert-Butyl Carbonate Group: This functional group is the molecule's most significant chemical liability. The tert-butoxycarbonyl (Boc) group is an acid-sensitive protecting group by design.[5] The presence of trace acidic impurities, acidic surfaces (e.g., certain grades of silica gel), or an acidic aqueous environment can catalyze its rapid hydrolytic cleavage. This deprotection reaction yields the parent alcohol (2-Bromo-6-iodopyridin-3-ol), carbon dioxide, and a stable tert-butyl cation, which typically forms isobutene or tert-butanol.[6][7] While generally stable to base, prolonged exposure to strong alkali can also induce hydrolysis, albeit at a much slower rate than acid-catalyzed cleavage.[8]

Predicted Degradation Pathways

Based on the analysis of the molecule's functional groups, two primary degradation pathways are anticipated under common laboratory and storage environments.

-

Acid-Catalyzed Hydrolysis: This is the most probable degradation route. The reaction is initiated by protonation of one of the carbonate oxygens, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free hydroxyl compound.

-

Photodegradation: Exposure to light, particularly UV wavelengths, can lead to the cleavage of the C-I bond, resulting in the formation of 2-bromo-pyridin-3-yl tert-butyl carbonate.

These pathways are visualized below.

Recommended Storage and Handling Conditions

To mitigate the identified degradation pathways and ensure the long-term integrity of this compound, the following storage and handling protocols are mandatory. These recommendations are synthesized from best practices for analogous halogenated pyridines and acid-labile compounds.[3]

| Parameter | Condition | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of potential thermal degradation and slows any residual hydrolytic activity. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents potential long-term oxidative degradation of the pyridine ring and displaces atmospheric moisture, which can contribute to hydrolysis.[3] |

| Light | Protect from Light (Amber Vial) | Prevents photolytic cleavage of the sensitive carbon-iodine bond.[3] |

| Container | Tightly Sealed Glass Vial | Prevents ingress of atmospheric moisture and oxygen. Glass is preferred over plastic to avoid potential leaching of acidic plasticizers. |

| Handling | Use only in a well-ventilated area or chemical fume hood. Avoid creating dust. Dispense from the main container in an inert atmosphere glovebox or under a positive pressure of inert gas to minimize exposure to air and moisture. |

Framework for Experimental Stability Assessment

To definitively characterize the stability profile, a formal forced degradation study is required. This process systematically exposes the compound to a range of stress conditions to identify potential degradants and validate the stability-indicating nature of the analytical method. The workflow and protocols described below represent an industry-standard approach grounded in ICH guidelines.[9]

Detailed Protocol for Forced Degradation Studies

Objective: To evaluate the stability of this compound under various stress conditions and identify key degradation products.

Analytical Method: A reverse-phase HPLC method using a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) coupled to a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended. The PDA ensures peak purity assessment, while the MS allows for the identification of degradant masses.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile.

-

Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Run a control sample (1 mL stock + 1 mL diluent) in parallel for each condition, stored at 2–8 °C in the dark.

-

Acidic Hydrolysis:

-

Stressor: 0.1 M Hydrochloric Acid (HCl).

-

Conditions: Incubate at 60 °C for 24 hours.

-

Causality: This condition aggressively probes the primary liability of the molecule—the acid-labile tert-butyl carbonate group. The elevated temperature accelerates the reaction to provide data within a practical timeframe.[6]

-

-

Basic Hydrolysis:

-

Stressor: 0.1 M Sodium Hydroxide (NaOH).

-

Conditions: Incubate at 60 °C for 24 hours.

-

Causality: This tests the stability of the carbonate and halogen substituents to basic conditions. While expected to be more stable than under acid, this confirms its behavior in basic reaction or workup environments.

-

-

Oxidative Degradation:

-

Stressor: 3% Hydrogen Peroxide (H₂O₂).

-

Conditions: Incubate at room temperature for 24 hours.

-

Causality: This evaluates the susceptibility of the electron-rich positions on the pyridine ring and other functional groups to oxidation, mimicking exposure to atmospheric or reagent-based oxidants.

-

-

Thermal Degradation:

-

Solution: Incubate a stock solution vial at 80 °C for 72 hours.

-

Solid State: Place approximately 10 mg of solid compound in a vial and heat at 80 °C for 72 hours.

-

Causality: This assesses the intrinsic thermal stability of the molecule in both solid and solution states, which is critical for understanding risks associated with drying processes or storage in non-refrigerated environments.

-

-

Photostability:

-

Procedure: Expose both solid powder and a solution (in quartz cuvettes) to a calibrated light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9] A parallel dark control must be run.

-

Causality: This directly tests the predicted photolability of the C-I bond and provides the necessary data for packaging and handling requirements.

-

-

-

Sample Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with 50:50 acetonitrile:water. Analyze by the stability-indicating HPLC-UV/MS method.

Hypothetical Data Presentation

The results of the forced degradation study should be summarized to provide a clear overview of the compound's stability profile.

| Stress Condition | % Degradation (Parent) | Major Degradation Product(s) Identified (by MS) |

| Control (Dark, 5°C) | < 0.1% | None Detected |

| 0.1 M HCl, 60°C | 95% | 2-Bromo-6-iodopyridin-3-ol |

| 0.1 M NaOH, 60°C | 5% | 2-Bromo-6-iodopyridin-3-ol |

| 3% H₂O₂, RT | 2% | Minor unidentified polar species |

| Thermal (80°C, Solution) | 8% | 2-Bromo-6-iodopyridin-3-ol |

| Thermal (80°C, Solid) | < 1% | None Detected |

| Photostability (ICH Q1B) | 15% | 2-Bromo-pyridin-3-yl tert-butyl carbonate |

Conclusion

This compound is a valuable but sensitive synthetic intermediate. Its stability is governed primarily by the acid-labile tert-butyl carbonate group and the photosensitive carbon-iodine bond. The compound is highly susceptible to degradation in the presence of acid and moderately sensitive to light exposure. It exhibits good stability in the solid state under thermal stress but degrades more readily in solution.

For optimal preservation of purity and performance, the compound must be stored under refrigerated conditions (2–8 °C), in a tightly sealed amber glass vial, under an inert atmosphere of argon or nitrogen. By understanding these liabilities and adhering to the prescribed storage and handling protocols, researchers and drug development professionals can ensure the material's integrity throughout its lifecycle.

References

-

Journal of the Chemical Society, Perkin Transactions 2. "Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study". RSC Publishing.

-

Applied and Environmental Microbiology. "Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered". ASM Journals.

-

PubMed. "Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered". National Library of Medicine.

-

Journal of the Chemical Society A. "The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides". RSC Publishing.

-

Wikipedia. "Pyridine". Wikimedia Foundation.

-

ResearchGate. "Theoretical study on the thermal decomposition of pyridine".

-

BenchChem. "An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine".

-

BenchChem. "Metabolic Stability of Iodo- vs. Bromo-Pyridazine Analogs: A Comparative Guide".

-

J&K Scientific LLC. "BOC Protection and Deprotection".

-

Hebei Boze Chemical Co., Ltd. "BOC Protection and Deprotection".

-

ResearchGate. "A Mild and Selective Method for the Cleavage of tert-Butyl Esters".

-

ResearchGate. "A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols".

-

USGS Publications Warehouse. "Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether".

-

Wikipedia. "tert-Butyloxycarbonyl protecting group". Wikimedia Foundation.

-

Chemical Science (RSC Publishing). "Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines".

-

Environmental Toxicology and Chemistry (Oxford Academic). "Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether".

-

Sigma-Aldrich. "2-Bromo-6-chloro-3-iodopyridine".

-

National Institutes of Health (NIH). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride".

-

Arkivoc. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution".

-

Master Organic Chemistry. "Amine Protection and Deprotection".

-

ICH. "Q1B Photostability Testing of New Active Substances and Medicinal Products".

-

Sigma-Aldrich. "2-Bromo-6-iodopyridin-3-ol".

-

ChemRxiv. "3-Selective Halogenation of Pyridines via Zincke Imine Intermediates".

-

PubMed. "Halogenation of the 3-position of pyridines through Zincke imine intermediates". National Library of Medicine.

Sources

- 1. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. ema.europa.eu [ema.europa.eu]

The Strategic Application of tert-Butyl Carbonate in the Protection of Pyridinols: A Technical Guide for Researchers

In the intricate landscape of pharmaceutical and agrochemical synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among the myriad of functionalities requiring transient masking, the hydroxyl group on a pyridine ring—the pyridinol—presents a unique set of challenges due to the electronic interplay between the aromatic system and the resident nitrogen atom. This guide provides an in-depth technical exploration of the tert-butoxycarbonyl (Boc) group, derived from di-tert-butyl dicarbonate (Boc anhydride), as a versatile and robust protecting group for pyridinols. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the strategic implications for multi-step synthetic campaigns.

The Pyridinol Motif: A Challenge in Selective Functionalization

Pyridinols are prevalent scaffolds in medicinal chemistry, imparting crucial hydrogen bonding capabilities and influencing the pharmacokinetic profiles of drug candidates. However, the nucleophilicity of the hydroxyl group, coupled with the potential for N-alkylation or N-oxidation of the pyridine nitrogen, necessitates a carefully orchestrated protection strategy to enable selective modification at other positions of the molecule.

The choice of a protecting group for pyridinols is governed by several factors:

-

Stability: The group must be resilient to a range of reaction conditions, including basic, nucleophilic, and certain acidic environments, to which other parts of the molecule might be subjected.

-

Ease of Introduction and Removal: The protection and deprotection steps should proceed with high efficiency and under mild conditions to preserve the integrity of the overall molecule.

-

Orthogonality: The protecting group should be cleavable under conditions that do not affect other protecting groups present in the molecule, allowing for sequential deprotection and functionalization.

The tert-butyl carbonate group has emerged as a compelling choice for pyridinol protection, offering a favorable balance of these properties.

The tert-Butyl Carbonate Protecting Group: A Mechanistic Overview

The protection of a pyridinol's hydroxyl group with Boc anhydride proceeds via an O-acylation reaction. The mechanism is significantly influenced by the position of the hydroxyl group on the pyridine ring, which dictates the predominant tautomeric form of the pyridinol.

Tautomerism: The Decisive Factor in Pyridinol Reactivity

-

3-Hydroxypyridine: This isomer exists predominantly in its phenolic form, and its protection is analogous to that of a typical phenol.

-

2-Hydroxypyridine and 4-Hydroxypyridine: These isomers exist in equilibrium with their corresponding pyridone tautomers (pyridin-2(1H)-one and pyridin-4(1H)-one, respectively). This tautomerism introduces the possibility of competitive N-acylation versus O-acylation.

For 2- and 4-hydroxypyridine, direct O-acylation of the hydroxyl tautomer is the desired pathway to form the tert-butyl pyridinyl carbonate. The reaction is typically catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP).

The Role of DMAP in Catalyzing O-Acylation

DMAP accelerates the Boc protection by reacting with Boc anhydride to form a highly reactive N-Boc-pyridinium species.[1] This intermediate is a more potent acylating agent than Boc anhydride itself. The pyridinol's hydroxyl group then acts as a nucleophile, attacking the activated carbonyl of the N-Boc-pyridinium intermediate to form the desired tert-butyl carbonate, regenerating the DMAP catalyst in the process.[1][2]

The general mechanism for DMAP-catalyzed O-acylation is depicted below:

Sources

Regioselectivity in the synthesis of 2,6-dihalogenated pyridin-3-ols

An In-depth Technical Guide to the Regioselective Synthesis of 2,6-Dihalogenated Pyridin-3-ols

Abstract

The 2,6-dihalogenated pyridin-3-ol scaffold is a critical pharmacophore and a versatile synthetic intermediate in the development of novel therapeutics and agrochemicals.[1][2] Its unique substitution pattern offers multiple vectors for chemical diversification, enabling fine-tuning of steric and electronic properties in structure-activity relationship (SAR) studies.[3] However, the inherent electronic properties of the pyridine ring present significant challenges to achieving predictable and high-yielding regioselective halogenation. This guide provides an in-depth exploration of the core synthetic strategies for accessing this valuable molecular architecture. We will dissect the mechanistic underpinnings that govern regioselectivity, compare key synthetic routes, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.

The Challenge of Pyridine Functionalization

The synthesis of specifically substituted pyridines is a persistent challenge in synthetic chemistry. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS), the most common method for halogenating aromatic systems.[4][5] This inherent lack of reactivity often necessitates harsh reaction conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, which can limit functional group tolerance and lead to mixtures of regioisomers.[3][6]

The regiochemical outcome of any electrophilic attack is dictated by the stability of the intermediate sigma complex. Attack at the C-3 (or C-5) position is kinetically favored because the positive charge in the resulting intermediate is distributed across three carbon atoms, avoiding placement on the highly electronegative nitrogen. In contrast, attack at the C-2 or C-4 positions results in a resonance structure that places a destabilizing positive charge directly on the nitrogen atom.[4]

When a strong electron-donating group like a hydroxyl (-OH) is present at the 3-position, the synthetic calculus becomes more complex. The hydroxyl group is a powerful ortho, para-directing activator, while the ring nitrogen remains a meta-directing deactivator. The final regioselectivity of halogenation is a result of the interplay between these competing electronic effects.

Strategic Approaches to Synthesis

Two primary retrosynthetic disconnections dominate the synthesis of 2,6-dihalogenated pyridin-3-ols:

-

Strategy A: Direct Halogenation of a pyridin-3-ol precursor.

-

Strategy B: Hydroxyl Group Installation onto a pre-existing 2,6-dihalopyridine scaffold.

Each strategy offers distinct advantages and is suited to different precursor availabilities and downstream synthetic goals.

Strategy A: Direct Electrophilic Halogenation of Pyridin-3-ol

This approach is the most atom-economical but requires precise control of regioselectivity. The activating hydroxyl group at C-3 directs incoming electrophiles to the ortho positions (C-2 and C-4) and the para position (C-6). The pyridine nitrogen directs to the meta positions (C-2, C-4, and C-6 relative to the -OH group are also considered). In this case, the directing vectors of the hydroxyl group and the ring nitrogen are synergistic, strongly favoring substitution at the C-2, C-4, and C-6 positions. The challenge then becomes achieving selective di-substitution at C-2 and C-6 without significant formation of the C-4 mono-halogenated or C-2,4,6-trihalogenated products.